Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate
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Overview
Description
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a chemical compound with the molecular formula C7H11NO5S and a molecular weight of 221.23 g/mol . It is characterized by a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazepane derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazepane derivatives .
Scientific Research Applications
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,3-trioxo-1,2,4-thiadiazine: This compound shares a similar trioxo structure but has a different ring system, which can lead to different chemical properties and applications.
Methyl 3-oxo-1,4-thiazepane-5-carboxylate 1,1-dioxide: This compound is closely related but has an additional oxygen atom, which can affect its reactivity and stability.
Uniqueness
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of features makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKDNBDRJIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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